molecular formula C18H27NO B250069 4-tert-butyl-N-cyclohexyl-N-methylbenzamide

4-tert-butyl-N-cyclohexyl-N-methylbenzamide

Cat. No. B250069
M. Wt: 273.4 g/mol
InChI Key: APEUFJLLQMDDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-cyclohexyl-N-methylbenzamide (TCB-2) is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields. TCB-2 is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor, which is responsible for various physiological and biochemical effects.

Mechanism of Action

4-tert-butyl-N-cyclohexyl-N-methylbenzamide is a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by 4-tert-butyl-N-cyclohexyl-N-methylbenzamide leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and the activation of protein kinase C (PKC). 4-tert-butyl-N-cyclohexyl-N-methylbenzamide also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
4-tert-butyl-N-cyclohexyl-N-methylbenzamide has been shown to induce various biochemical and physiological effects, including the induction of hallucinogenic effects in animal models. 4-tert-butyl-N-cyclohexyl-N-methylbenzamide has also been shown to induce changes in brain activity, particularly in the prefrontal cortex, which is involved in various cognitive processes, including decision making, planning, and working memory. 4-tert-butyl-N-cyclohexyl-N-methylbenzamide has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-cyclohexyl-N-methylbenzamide has several advantages as a research tool, including its potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for studying the mechanism of action of hallucinogens. 4-tert-butyl-N-cyclohexyl-N-methylbenzamide is also relatively stable and can be easily synthesized using standard laboratory techniques. However, 4-tert-butyl-N-cyclohexyl-N-methylbenzamide also has limitations, including its potential toxicity and the limited availability of high-quality 4-tert-butyl-N-cyclohexyl-N-methylbenzamide for research purposes.

Future Directions

Future research on 4-tert-butyl-N-cyclohexyl-N-methylbenzamide should focus on elucidating the mechanism of action of 4-tert-butyl-N-cyclohexyl-N-methylbenzamide and its effects on various physiological and biochemical processes. Additionally, future research should focus on developing novel derivatives of 4-tert-butyl-N-cyclohexyl-N-methylbenzamide with improved pharmacological properties, including increased potency and selectivity for the 5-HT2A receptor. Finally, future research should focus on developing new methods for synthesizing 4-tert-butyl-N-cyclohexyl-N-methylbenzamide and other benzamide derivatives with improved yields and purity.

Synthesis Methods

4-tert-butyl-N-cyclohexyl-N-methylbenzamide can be synthesized using various methods, including the condensation of 4-tert-butyl-N-cyclohexylbenzamide with methylamine, followed by N-methylation using formaldehyde and sodium cyanoborohydride. Alternatively, 4-tert-butyl-N-cyclohexyl-N-methylbenzamide can be synthesized by reacting 4-tert-butylcyclohexylamine with 4-fluorobenzoyl chloride, followed by N-methylation using formaldehyde and sodium cyanoborohydride.

Scientific Research Applications

4-tert-butyl-N-cyclohexyl-N-methylbenzamide has potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been extensively studied for its role in modulating serotonin receptors, particularly the 5-HT2A receptor. 4-tert-butyl-N-cyclohexyl-N-methylbenzamide has been shown to induce hallucinogenic effects in animal models, which has led to its use as a research tool for studying the mechanism of action of hallucinogens.

properties

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

4-tert-butyl-N-cyclohexyl-N-methylbenzamide

InChI

InChI=1S/C18H27NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19(4)16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3

InChI Key

APEUFJLLQMDDBH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2

Origin of Product

United States

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